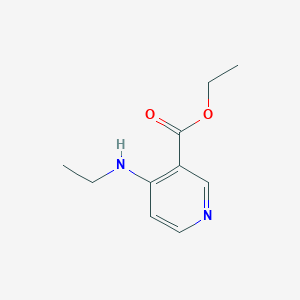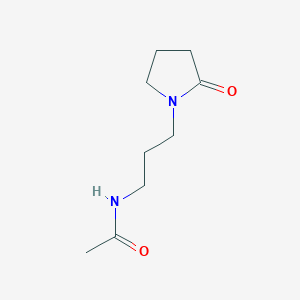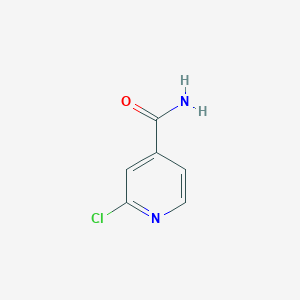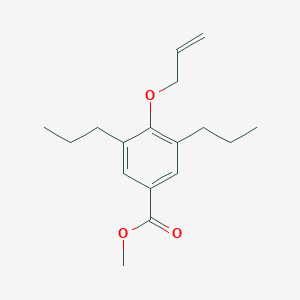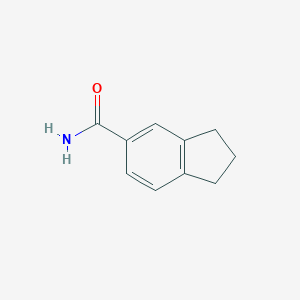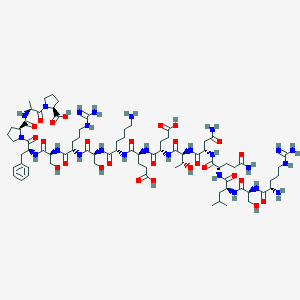
Glicentin (1-16)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glicentin (1-16) is a peptide hormone that is produced by the intestinal L-cells. It is a derivative of proglucagon, which is also the precursor of other hormones like glucagon, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). Glicentin (1-16) is known to have various biological effects, including regulating glucose homeostasis and food intake.
作用機序
Glicentin (Glicentin (1-16)) exerts its biological effects through binding to the G protein-coupled receptor, GLP-1 receptor (GLP-1R). Upon binding, Glicentin (Glicentin (1-16)) activates the GLP-1R signaling pathway, which leads to the stimulation of insulin secretion and inhibition of glucagon secretion. Glicentin (Glicentin (1-16)) also activates the satiety center in the brain, leading to a decrease in food intake.
Biochemical and Physiological Effects
Glicentin (Glicentin (1-16)) has various biochemical and physiological effects, including regulating glucose homeostasis, food intake, and inflammation. It stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood glucose levels. It also has an anorexigenic effect, which makes it a potential target for the treatment of obesity. Glicentin (Glicentin (1-16)) has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Glicentin (Glicentin (1-16)) in lab experiments is its high purity and yield when synthesized using SPPS or solution-phase peptide synthesis. Another advantage is its specificity for the GLP-1R, which allows for the study of the GLP-1R signaling pathway. However, one limitation is its short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of Glicentin (Glicentin (1-16)). One direction is the development of Glicentin (Glicentin (1-16)) analogs with longer half-lives and higher potency. Another direction is the study of the effects of Glicentin (Glicentin (1-16)) on other physiological systems, such as the cardiovascular and immune systems. Additionally, the therapeutic potential of Glicentin (Glicentin (1-16)) in the treatment of inflammatory and neurodegenerative diseases should be further explored.
Conclusion
Glicentin (Glicentin (1-16)) is a peptide hormone that has various biological effects, including regulating glucose homeostasis and food intake. It exerts its effects through binding to the GLP-1R and activating the GLP-1R signaling pathway. Glicentin (Glicentin (1-16)) has potential therapeutic applications in the treatment of obesity, diabetes, and inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and therapeutic potential of Glicentin (Glicentin (1-16)).
合成法
Glicentin (Glicentin (1-16)) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while solution-phase peptide synthesis involves the condensation of amino acids in solution. Both methods have been used to synthesize Glicentin (Glicentin (1-16)) with high purity and yield.
科学的研究の応用
Glicentin (Glicentin (1-16)) has been studied extensively for its potential therapeutic applications. It has been shown to regulate glucose homeostasis by stimulating insulin secretion and inhibiting glucagon secretion. It also has an anorexigenic effect, which makes it a potential target for the treatment of obesity. In addition, Glicentin (Glicentin (1-16)) has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
特性
CAS番号 |
104504-00-9 |
|---|---|
製品名 |
Glicentin (1-16) |
分子式 |
C78H127N25O27 |
分子量 |
1847 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C78H127N25O27/c1-38(2)32-48(95-70(123)51(35-104)98-61(114)42(80)16-10-28-87-77(83)84)67(120)93-45(21-24-56(81)108)66(119)96-49(34-57(82)109)68(121)101-60(40(4)107)73(126)94-47(23-26-59(112)113)65(118)92-46(22-25-58(110)111)64(117)90-43(17-8-9-27-79)62(115)99-52(36-105)69(122)91-44(18-11-29-88-78(85)86)63(116)100-53(37-106)71(124)97-50(33-41-14-6-5-7-15-41)75(128)102-30-12-19-54(102)72(125)89-39(3)74(127)103-31-13-20-55(103)76(129)130/h5-7,14-15,38-40,42-55,60,104-107H,8-13,16-37,79-80H2,1-4H3,(H2,81,108)(H2,82,109)(H,89,125)(H,90,117)(H,91,122)(H,92,118)(H,93,120)(H,94,126)(H,95,123)(H,96,119)(H,97,124)(H,98,114)(H,99,115)(H,100,116)(H,101,121)(H,110,111)(H,112,113)(H,129,130)(H4,83,84,87)(H4,85,86,88)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 |
InChIキー |
DANBVNZJGPTATL-MDXNAHIXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
その他のCAS番号 |
104504-00-9 |
配列 |
RSLQNTEEKSRSFPAP |
同義語 |
glicentin (1-16) proglucagon (1-16) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)
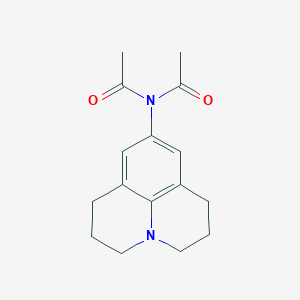

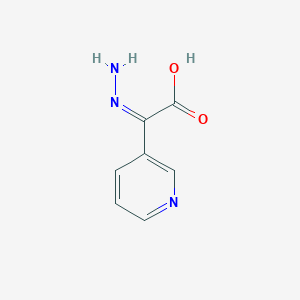
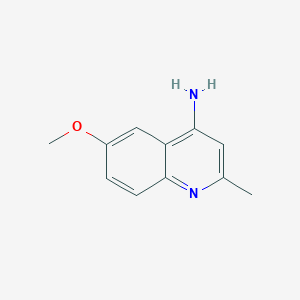
![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
